(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone
Description
Properties
IUPAC Name |
(4-fluorophenyl)-[3-(triazol-2-yl)pyrrolidin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13FN4O/c14-11-3-1-10(2-4-11)13(19)17-8-5-12(9-17)18-15-6-7-16-18/h1-4,6-7,12H,5,8-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNHURCFJJOTCJU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N2N=CC=N2)C(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13FN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the pyrrolidinyl and triazolyl components. One common method is the Huisgen cycloaddition reaction, which forms the triazole ring by reacting an azide with an alkyne in the presence of a copper(I) catalyst. The pyrrolidinyl group can be introduced through a subsequent nucleophilic substitution reaction.
Industrial Production Methods: On an industrial scale, the production of this compound requires careful control of reaction conditions to ensure high yield and purity. Large-scale synthesis often involves the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as amines or alcohols, under acidic or basic conditions.
Major Products Formed:
Scientific Research Applications
This compound has found applications in several areas of scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been studied for its potential biological activities, such as antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the treatment of various diseases.
Industry: Its unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, leading to the modulation of biological processes. The exact mechanism can vary depending on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related molecules, focusing on substituent effects, physicochemical properties, and synthetic approaches.
Structural and Substituent Variations
| Compound Name | Substituents on Triazole/Pyrrolidine | Molecular Weight | Key Features | Reference |
|---|---|---|---|---|
| (3-(2H-1,2,3-Triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone (Target) | 4-Fluorophenyl methanone | ~301.3* | Para-fluorine enhances electronegativity; pyrrolidine provides flexibility | |
| 4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone | 3,5-Difluorophenyl | ~319.3 | Increased fluorine content improves metabolic stability and lipophilicity | |
| [4-(4-Phenoxyphenyl)-2H-1,2,3-triazol-2-yl]-1-pyrrolidinyl-methanone | 4-Phenoxyphenyl | 334.14 | Bulky phenoxy group enhances lipophilicity but may reduce solubility | |
| 2-(4-(2,4-Difluorophenyl)-5-(phenylsulfonyl)phenyl-4H-triazol-3-ylthio)-1-phenylethanone | Phenylsulfonyl, thioether linkage | ~511.5 | Sulfonyl and thioether groups increase polarity; higher molecular weight | |
| ((2R,5R)-5-(3-Azidopropoxy)-2-benzylpiperidinyl)(4-(dinitrophenylamino)propoxy-bis(4-fluorophenyl)methyl-triazolyl)methanone | Azidopropoxy, benzylpiperidine, dinitrophenyl | 833.29 (HRMS) | Complex substituents for targeted delivery; high molecular weight |
*Estimated based on molecular formula.
Key Observations
Fluorine Substitutions :
- The target compound’s 4-fluorophenyl group balances electronegativity and lipophilicity. In contrast, the 3,5-difluorophenyl analog offers greater metabolic stability due to reduced susceptibility to oxidative metabolism.
- Compounds with multiple fluorinated aryl groups (e.g., ) show enhanced binding in hydrophobic pockets but may face solubility challenges.
Thioether and sulfonyl groups ( ) increase polarity, which could improve aqueous solubility but reduce membrane permeability.
Synthetic Complexity: The target compound’s synthesis likely follows Cu-catalyzed azide-alkyne cycloaddition (CuAAC), similar to , which reported a 74% yield for triazole derivatives. Bulky substituents (e.g., phenoxyphenyl in ) require optimized purification steps, such as silica gel chromatography with gradient elution.
Physicochemical Properties
- Lipophilicity (logP): The 4-fluorophenyl group in the target compound provides moderate logP (~2.5–3.0), whereas the phenoxyphenyl analog may exceed logP > 4.0, reducing solubility.
- Molecular Weight : The target compound’s lower molecular weight (~301) aligns with "drug-like" criteria, unlike ’s derivatives (>800), which may face bioavailability issues.
Biological Activity
(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)(4-fluorophenyl)methanone is a compound featuring a triazole ring and a pyrrolidine moiety, which are known for their diverse biological activities. The compound's structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.
Structural Characteristics
The compound consists of:
- Triazole Ring : Known for its role in various biological activities including antimicrobial and anticancer properties.
- Pyrrolidine Moiety : Contributes to the compound's structural rigidity and potential biological interactions.
- 4-Fluorophenyl Group : Enhances lipophilicity and may influence pharmacokinetic properties.
The mechanism of action for this compound involves:
- Targeting Enzymes and Receptors : The compound interacts with specific enzymes or receptors, potentially inhibiting or activating biochemical pathways.
- Biochemical Pathways : Upon entering physiological systems, it may modulate various signaling pathways, contributing to its biological effects.
Biological Activity Overview
The biological activity of this compound has been evaluated in several studies, indicating its potential as an antitumor agent and its effects on cellular processes.
Antitumor Activity
Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance:
- A related compound demonstrated sub-micromolar concentrations inhibiting tumor cell growth and disrupting microtubule formation, leading to cell cycle arrest at the G2-M phase .
Antimicrobial Properties
Triazole derivatives are known for their antimicrobial activities. The presence of the triazole ring in this compound suggests potential effectiveness against bacterial and fungal strains.
Case Studies
Several studies have highlighted the biological activity of triazole-containing compounds:
- Antiproliferative Effects : A study on a similar pyrrolidine-based triazole compound showed significant inhibition of cell proliferation in HeLa cells at low concentrations. The mechanism involved G2/M phase arrest and apoptosis induction .
- Antimicrobial Evaluation : Compounds featuring triazole rings have been tested against various pathogens, showing promising results in inhibiting microbial growth.
Data Tables
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| This compound | Triazole + Pyrrolidine + 4-Fluorophenyl | Antitumor, Antimicrobial |
| 1-(3-(5-methylthiazol-2-yl)pyrrolidin-1-yl)-2-(o-tolyloxy)ethanone | Thiazole instead of Triazole | Different activity profile |
| 1-(3-(2H-1,2,3-triazol-2-yl)pyrrolidin-1-yl)-2-(m-tolyloxy)ethanone | Meta-tolyloxy group | Variations in reactivity |
Research Findings
Recent studies have shown that the structural modifications in triazole derivatives significantly affect their biological activity. For example:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
